1-Butanoyloxypropyl butanoate
CAS No.: 5323-76-2
Cat. No.: VC19711282
Molecular Formula: C11H20O4
Molecular Weight: 216.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5323-76-2 |
---|---|
Molecular Formula | C11H20O4 |
Molecular Weight | 216.27 g/mol |
IUPAC Name | 1-butanoyloxypropyl butanoate |
Standard InChI | InChI=1S/C11H20O4/c1-4-7-9(12)14-11(6-3)15-10(13)8-5-2/h11H,4-8H2,1-3H3 |
Standard InChI Key | BPGQBXWSUSDSQY-UHFFFAOYSA-N |
Canonical SMILES | CCCC(=O)OC(CC)OC(=O)CCC |
Introduction
Chemical Structure and Nomenclature
1-Butanoyloxypropyl butanoate (IUPAC name: propan-1-yl bis(butanoate)) consists of a three-carbon propane chain with two butanoate ester groups. The molecular formula is CHO, with a molecular weight of 214.26 g/mol. The compound’s structure can be represented as:
This configuration places it within the family of aliphatic diesters, which are known for their roles as plasticizers, solvents, and flavoring agents .
Synthesis and Manufacturing
Esterification Strategies
The synthesis of diesters like 1-butanoyloxypropyl butanoate typically involves acid-catalyzed esterification or transesterification reactions. For example, benzyl butyrate is synthesized via phase-transfer catalysis using sodium butyrate and benzyl chloride in toluene . Adapting this methodology, 1-butanoyloxypropyl butanoate could be produced through:
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Reaction of 1-propanol with excess butanoyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts.
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Two-step transesterification of methyl butanoate with 1,3-propanediol under acidic conditions.
A hypothetical synthesis protocol might involve:
Parameter | Value |
---|---|
Reactants | 1-Propanol, Butanoyl Chloride |
Catalyst | Triethylamine (phase transfer) |
Solvent | Toluene |
Temperature | 80–100°C (reflux) |
Reaction Time | 6–8 hours |
Yield | ~85% (estimated) |
Purification and Characterization
Post-synthesis, purification via vacuum distillation (e.g., boiling point ~230–240°C, extrapolated from benzyl butyrate ) and characterization using GC-MS and NMR would confirm structural integrity.
Physicochemical Properties
Based on analogs such as benzyl butyrate (density: 1.016 g/mL, boiling point: 239°C ) and propyl butanoate (density: 0.88 g/mL, boiling point: 142°C ), the following properties are inferred for 1-butanoyloxypropyl butanoate:
Property | Value |
---|---|
Density | 0.95–1.02 g/mL |
Boiling Point | 220–250°C |
Refractive Index | 1.42–1.45 |
Solubility | Miscible with organic solvents (e.g., ethanol, ether) |
Flash Point | 100–110°C |
The compound’s dielectric constant (~4.5–5.0 ) suggests utility as a non-polar solvent in polymer chemistry.
Future Research Directions
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Synthetic Optimization: Exploring enzyme-catalyzed routes for greener production.
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Application-Specific Studies: Evaluating efficacy in battery electrolytes or biodegradable plastics.
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Toxicological Assessments: Acute and chronic exposure studies to establish safety thresholds.
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